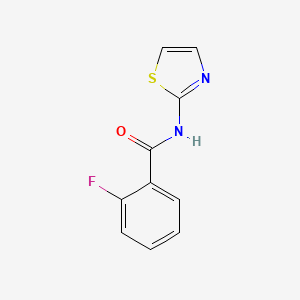

2-fluoro-N-(1,3-thiazol-2-yl)benzamide

Description

2-Fluoro-N-(1,3-thiazol-2-yl)benzamide (C₁₀H₇FN₂OS) is a benzamide derivative featuring a fluorine substituent at the ortho position of the benzene ring and a 1,3-thiazol-2-ylamine group. Synthesized via the reaction of 2-fluorobenzoyl chloride with 2-aminothiazole in the presence of triethylamine , it crystallizes in a monoclinic system (space group P2₁/c) with a planar amide moiety (r.m.s. deviation = 0.048 Å). The dihedral angles between the amide group and the benzene/thiazole rings are 35.28(8)° and 10.14(12)°, respectively. The antiperpendicular arrangement of the C=O and C–F bonds influences its intermolecular interactions, forming N–H⋯N hydrogen-bonded dimers and C–H⋯O chains in the crystal lattice .

Properties

IUPAC Name |

2-fluoro-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2OS/c11-8-4-2-1-3-7(8)9(14)13-10-12-5-6-15-10/h1-6H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPEREJLLBYEIRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80308495 | |

| Record name | Benzamide, 2-fluoro-N-2-thiazolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319-38-0 | |

| Record name | NSC204471 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 2-fluoro-N-2-thiazolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-FLUORO-N-(1,3-THIAZOL-2-YL)BENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

Coupling Reaction: The synthesized thiazole derivative is then coupled with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and automated synthesis equipment.

Chemical Reactions Analysis

Reaction Mechanism

The synthesis follows a nucleophilic acyl substitution mechanism:

-

Activation : Triethylamine deprotonates 2-aminothiazole, enhancing its nucleophilicity.

-

Nucleophilic Attack : The amino group of 2-aminothiazole attacks the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride.

-

Elimination : Chloride ion (Cl) is expelled, forming the amide bond .

The planar amide moiety (C8-N1-C7-O1-C1) facilitates hydrogen bonding in the crystalline state, as observed in X-ray studies .

Structural and Crystallographic Insights

Key structural features influencing reactivity:

-

Thiazole Ring : The sulfur atom in the thiazole ring participates in weak intermolecular interactions (e.g., C–H⋯S), which may stabilize intermediates during synthesis .

-

Amide Group : The N–H group forms inversion dimers via N–H⋯N hydrogen bonds with the thiazole’s N2 atom, critical for crystal packing .

Table 2: Key Bond Lengths and Angles

| Parameter | Value (Å/°) | Source |

|---|---|---|

| C7–O1 (Carbonyl) | 1.225 Å | |

| N1–C7 (Amide) | 1.367 Å | |

| Dihedral Angle (Benzene-Thiazole) | 35.28° |

Potential Reactivity and Derivatives

While direct reactions of this compound are sparsely documented, its structure suggests possible reactivity:

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole, including 2-fluoro-N-(1,3-thiazol-2-yl)benzamide, exhibit significant antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains, particularly those resistant to conventional antibiotics.

- Mechanism of Action : The compound appears to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways, leading to cell death. In vitro studies have shown that it can effectively inhibit the growth of multidrug-resistant strains of bacteria, making it a promising candidate for further development in antimicrobial therapies .

Antitubercular Activity

The benzothiazole scaffold, which includes this compound, has been linked to potent antitubercular activity. Research indicates that compounds within this class can demonstrate superior inhibitory effects against Mycobacterium tuberculosis compared to traditional first-line therapies.

- Case Studies : In a comparative study, several synthesized benzothiazole derivatives were evaluated for their minimum inhibitory concentration (MIC) against M. tuberculosis. Compounds similar to this compound showed promising results with MIC values lower than those of established drugs like Isoniazid .

Neurological Applications

This compound has also been explored for its potential as a negative allosteric modulator of zinc-activated channels (ZAC). This application is particularly relevant in the context of neurological disorders where modulation of ion channels can influence neuronal excitability and synaptic transmission.

- Research Findings : A study identified this compound as a selective antagonist for ZAC signaling pathways. It was shown to inhibit zinc-induced channel activity without affecting other neurotransmitter receptors, suggesting a targeted approach for therapeutic intervention in neurological conditions .

Anticancer Properties

The anticancer activity of thiazole derivatives is another area of interest. Preliminary findings suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.

- Evaluation : In vitro assays demonstrated that the compound could reduce viability in several cancer cell lines while exhibiting minimal toxicity towards normal cells. This selectivity enhances its potential as a chemotherapeutic agent .

Synthesis and Structural Characterization

The synthesis of this compound involves several methodologies including microwave-assisted synthesis and multicomponent reactions. These methods not only improve yield but also reduce reaction times significantly.

| Method | Description | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate chemical reactions | Faster reaction times |

| Multicomponent Reactions | Combines multiple reactants in one pot | Simplifies synthesis process |

Mechanism of Action

The mechanism of action of 2-fluoro-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

- N-(1,3-Thiazol-2-yl)Benzamide : Lacking the fluorine substituent, this compound shows similar bond lengths (C=O: 1.225 Å) but distinct dihedral angles (42.1° between amide and benzene ring) due to reduced steric and electronic effects .

- 2,4-Dichloro-N-(1,3-Thiazol-2-yl)Benzamide: The addition of two chlorine atoms at the 2- and 4-positions increases steric bulk, leading to altered crystal packing and enhanced anti-inflammatory activity compared to the mono-fluoro analog .

Electronic and Steric Modifications

- The para-fluoro substituent maintains planar geometry but reduces dihedral strain compared to the ortho-fluoro analog .

- 2-Fluoro-N-[5-Propyl-1,3,4-Thiadiazol-2-yl]Benzamide : Replacing thiazole with thiadiazole increases hydrogen bond acceptors (logP = 3.23) and alters bioactivity profiles, highlighting the role of heterocycle choice .

Crystallographic and Computational Insights

- Hydrogen Bonding Networks : The ortho-fluoro substituent in 2-fluoro-N-(thiazol-2-yl)benzamide directs N–H⋯N dimerization (N⋯N = 2.94 Å), whereas para-substituted analogs favor C–H⋯π interactions .

- Collision Cross-Section (CCS) Analysis : Derivatives like N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide (CID 717947) exhibit CCS values correlating with substituent polarity, aiding in pharmacokinetic predictions .

Comparative Data Table

Biological Activity

2-Fluoro-N-(1,3-thiazol-2-yl)benzamide is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique positioning of the fluorine atom in its structure enhances its chemical reactivity and potential interactions with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H7FN2OS. The compound features a benzamide core substituted with a thiazole ring and a fluorine atom. This configuration influences its lipophilicity and stability, which are critical for biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Molecular Targets : This compound may interact with various enzymes and receptors, modulating their activities. The presence of the fluorine atom can enhance binding affinity to these targets.

- Pathways Involved : The compound may inhibit enzyme activity or disrupt protein-protein interactions, affecting signal transduction pathways critical for cell function.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.67 µM |

| Escherichia coli | 31.25 µM |

| Candida albicans | 200 µM |

These results indicate that the compound's antimicrobial efficacy is comparable to established antibiotics, suggesting potential as a therapeutic agent against resistant strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that it can inhibit cancer cell growth through various mechanisms:

- Cell Line Studies : In vitro tests on cancer cell lines have shown that this compound induces apoptosis and inhibits proliferation at micromolar concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 20 |

| HeLa (Cervical Cancer) | 15 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies .

Case Studies

- Antimicrobial Resistance : A study highlighted the effectiveness of this compound against multidrug-resistant strains of bacteria, showcasing its potential role in combating antibiotic resistance .

- Combination Therapies : The compound has been explored in combination with other antimicrobials to enhance efficacy and reduce resistance development. This approach has shown improved outcomes in preclinical models .

Q & A

Q. What is the optimal synthetic route for 2-fluoro-N-(1,3-thiazol-2-yl)benzamide, and how can reaction conditions be validated?

The compound is synthesized via nucleophilic acyl substitution between 2-fluorobenzoyl chloride and 2-aminothiazole in dichloromethane, using triethylamine as a base at room temperature . Key validation steps include:

- Reaction Monitoring : Thin-layer chromatography (TLC) to confirm amine consumption.

- Purification : Extraction with ethyl acetate, drying with anhydrous MgSO₄, and slow evaporation from methanol to yield colorless plates (61% yield, m.p. 443 K) .

- Purity Assessment : Single-crystal X-ray diffraction (SCXRD) confirms structural integrity, while melting point consistency ensures minimal impurities.

Q. How is the molecular structure of this compound determined experimentally?

SCXRD using a Rigaku Pilatus 200K diffractometer (Mo Kα radiation, ω-scans) reveals:

- Planar Amide Core : The C8-N1-C7-O1 fragment has an RMS deviation of 0.048 Å .

- Dihedral Angles : 35.28° between the amide plane and fluorobenzene ring; 10.14° with the thiazole ring .

- Antiperpendicular Geometry : The C=O bond and o-fluoro substituent are antiperpendicular, influencing electronic properties .

Data refinement uses SHELXL-2014 with riding H-atoms and anisotropic displacement parameters for non-H atoms .

Q. What intermolecular interactions stabilize the crystal lattice?

The crystal packing is governed by:

- N–H⋯N Hydrogen Bonds : Form centrosymmetric dimers (N–H donor to thiazole N2; d = 2.06 Å) .

- C–H⋯O Weak Interactions : Create chains along [001], contributing to a 3D framework .

- Hydrogen Bond Metrics : Tabulated using Mercury or OLEX2 software (e.g., bond angles, distances) .

Advanced Research Questions

Q. How can computational methods complement experimental data for this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compare with SCXRD bond lengths/angles (e.g., C=O at 1.229 Å vs. 1.223 Å experimentally) .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H⋯N/O contributions ≥25%) using CrystalExplorer .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions for reactivity predictions .

Q. What strategies resolve contradictions in crystallographic refinement (e.g., displacement parameters, H-atom placement)?

- Displacement Ellipsoids : Use SHELXL’s SIMU and DELU restraints to manage thermal motion anisotropy in light atoms (e.g., fluorine) .

- Hydrogen Atom Refinement : Apply riding models (C–H = 0.93 Å, N–H = 0.86 Å) with Uiso(H) = 1.2Ueq(parent) .

- Validation Tools : Check CheckCIF for ADDSYM alerts and Rint values (>0.05 indicates possible missed symmetry) .

Q. How does the fluorine substituent influence electronic properties and biological activity?

- Electron-Withdrawing Effect : Fluorine increases the amide’s electrophilicity, enhancing hydrogen-bond acceptor capacity (evident in C=O⋯H–C interactions) .

- Biological Relevance : Analogous compounds (e.g., nitazoxanide derivatives) show PFOR enzyme inhibition via amide-thiazole conjugation .

- Activity Testing : Use in vitro assays (e.g., antiproliferative activity against cancer cell lines) with IC₅₀ comparisons to non-fluorinated analogs .

Q. What experimental designs validate the compound’s potential as a cancer cell-growth inhibitor?

- Targeted Pathways : Screen against Hec1/Nek2 mitotic pathways via Western blotting (e.g., reduced Nek2 phosphorylation) .

- In Vivo Models : Administer in xenograft mice (e.g., 10–50 mg/kg doses) and monitor tumor volume reduction .

- Crystallographic SAR : Correlate dihedral angles (e.g., 35.28° fluorobenzene tilt) with activity to guide analog synthesis .

Q. How can hydrogen bonding motifs guide co-crystallization with biological targets?

- Dimer Mimicry : Exploit N–H⋯N interactions to design inhibitors that mimic native protein-ligand dimers (e.g., PFOR active site) .

- Solvent Effects : Co-crystallize in aqueous methanol to stabilize hydration shells near the thiazole ring .

- Thermal Shift Assays : Measure ΔTm (melting temperature shift) to assess target binding affinity .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.